Deltasol

Descripción general

Descripción

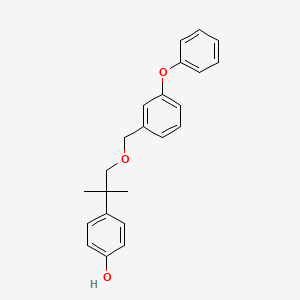

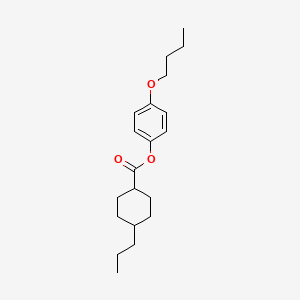

Deltasol is a useful research compound. Its molecular formula is C26H33FO8 and its molecular weight is 492.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pulmonary Effects in Rats : Deltamethrin, a synthetic pyrethroid, is widely used as an insecticide. An experimental study on rats revealed significant morphologic changes in the lungs caused by inhalation of this insecticide. Light microscopic examination showed heavy congestion, marked perivascular edema, lymphoplasmocytic infiltration, and other signs of lung damage (Erdogan et al., 2006).

Solvation Enthalpies and Heat Capacities of n-Alkanes : Research on solvation enthalpies and heat capacities of n-alkanes in different polymer phases by capillary gas chromatography showed temperature independence of molar heat capacity changes in a specific range. The study provides insights at a molecular level and implications for physical processes (Görgényi & Héberger, 2005).

Amphetamine-induced Dopamine Release : A study using positron emission tomography (PET) found that amphetamine-induced changes in euphoria correlate inversely with dopamine binding potential in the anteroventral striatum, but not in the dorsal caudate. This research contributes to understanding the relationship between emotional experience and dopamine release in humans (Drevets et al., 2001).

Effects of Cosolvents on Protein Unfolding : A study using FT-IR spectroscopy to investigate the effects of chaotropic and kosmotropic cosolvents on protein unfolding showed that different cosolvents have a profound impact on the denaturation pressure and thermodynamic properties of protein unfolding (Herberhold, Royer, & Winter, 2004).

Physiochemical and Pharmacological Characterization of Delta(9)-THC Aerosol : The formulation and characterization of a Delta(9)-tetrahydrocannabinol aerosol using a metered-dose inhaler were studied. This research has implications for the therapeutic use of cannabinoids and reduces the need for medicinal marijuana (Wilson et al., 2002).

Carbon Capture Technology : A study by the Commonwealth Scientific and Industrial Research Organization and Delta Electricity tested an aqueous ammonia-based post-combustion capture process in a pilot plant. The research focused on the desorption section and provides insights into carbon capture technology (Yu et al., 2011).

Big Data in Fusion Energy Sciences : The development of the Delta framework to tackle big-data challenges in fusion energy sciences was described. This framework connects fusion experiments to remote supercomputers for near real-time data analysis (Kube et al., 2020).

Stable-Hydrogen Isotope-Based Tracking of Migratory Animals : Research on the use of stable-hydrogen isotopes for estimating geographic movement in migratory animals showed the importance of incorporating estimation errors into the models for more accurate predictions (Wunder & Norris, 2008).

Mecanismo De Acción

Target of Action

Deltasol, also known as Dexamethasone Hemisuccinate, is a synthetic steroid hormone that primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Upon binding to the glucocorticoid receptors, this compound triggers changes in gene expression that lead to multiple downstream effects . The short-term effects of this compound include decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. One key pathway is the NF-κB pathway , which plays a crucial role in immune and inflammatory responses . This compound suppresses the activation of this pathway, thereby exerting its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of this compound is time-dependent . It is a substrate of CYP3A , an enzyme involved in drug metabolism . Persistent administration of this compound can induce the activity of CYP3A, leading to auto-induction and changes in the clearance of this compound over time . This time-dependent pharmacokinetics can influence the bioavailability of this compound .

Result of Action

The action of this compound results in significant molecular and cellular effects. It suppresses the immune response and reduces inflammation, making it an effective immunosuppressant and anti-inflammatory agent . Moreover, this compound has been shown to have antiemetic activity, making it useful in managing chemotherapy-induced nausea and vomiting .

Action Environment

The efficacy of this compound is strongly dependent on the dosage and duration of application . Environmental factors, such as the presence of other drugs, can also influence the action, efficacy, and stability of this compound . For instance, certain drugs may increase the excretion rate of this compound, potentially reducing its serum level and efficacy .

Propiedades

IUPAC Name |

4-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,23+,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKLVCVEJCEIJD-LYRWTKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191416 | |

| Record name | Deltasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3800-86-0 | |

| Record name | Dexamethasone hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deltasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deltasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UY5TBO121 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)

![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)